3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves several stepsReaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to form alcohols.
Scientific Research Applications
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The ethylsulfanyl and dimethylamino groups can form hydrogen bonds and other interactions with proteins, affecting their function. The hexahydroquinoline core can interact with cellular pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other hexahydroquinoline derivatives with different substituents. For example:
- 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and potential applications.
Properties
Molecular Formula |
C26H34N2O5S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
3-O-(2-ethylsulfanylethyl) 6-O-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C26H34N2O5S/c1-7-34-13-12-33-26(31)21-16(3)27-19-14-15(2)20(25(30)32-6)24(29)23(19)22(21)17-8-10-18(11-9-17)28(4)5/h8-11,15,20,22,27H,7,12-14H2,1-6H3 |
InChI Key |
UYSUSEWPZPDVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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